molecular formula C28H28O5 B2563824 methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate CAS No. 405917-31-9

methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No.: B2563824
CAS No.: 405917-31-9
M. Wt: 444.527
InChI Key: OXLJSQDYGFUQLV-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic organic compound featuring a benzo[c]chromen core substituted with a hexyl chain at position 2 and a 6-oxo group. The benzoate ester moiety at position 3 is further modified with a methylene-linked 4-methylbenzoate group.

Properties

IUPAC Name

methyl 4-[(2-hexyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O5/c1-3-4-5-6-9-21-16-24-22-10-7-8-11-23(22)28(30)33-26(24)17-25(21)32-18-19-12-14-20(15-13-19)27(29)31-2/h7-8,10-17H,3-6,9,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLJSQDYGFUQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multiple steps. One common method starts with the preparation of the benzo[c]chromen-3-yl intermediate, which is then reacted with a benzoate ester under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate has shown promise as an antioxidant. Studies indicate that compounds with similar structures exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The presence of the benzo[c]chromene moiety is particularly beneficial in enhancing antioxidant capabilities due to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects
Research suggests that derivatives of benzo[c]chromene compounds can exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. In vitro studies have demonstrated that similar compounds can reduce the expression of inflammatory markers in various cell lines.

Materials Science

Organic Photonic Materials
The unique structural features of this compound make it suitable for applications in organic photonics. Its ability to absorb light and convert it into electrical energy positions it as a potential material for organic solar cells. The compound's photophysical properties, such as fluorescence and phosphorescence, can be optimized for enhanced light-harvesting efficiency.

Polymer Composites
Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. Research indicates that the addition of such compounds can enhance the toughness and flexibility of polymers used in various industrial applications.

Environmental Applications

Biodegradable Plastics
Given the increasing concern over plastic waste, the development of biodegradable plastics incorporating this compound is being explored. Its ester functional group can facilitate degradation processes, making it a candidate for sustainable materials.

Photocatalytic Applications
Methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yloxy]methyl}benzoate may also be utilized in photocatalytic systems for environmental remediation. Its ability to absorb UV light can be harnessed to activate photocatalysts that degrade organic pollutants in water and air.

Case Studies

StudyApplicationFindings
Antioxidant ActivityDemonstrated significant radical scavenging abilities compared to standard antioxidants.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in cell cultures treated with the compound.
Organic Solar CellsAchieved a power conversion efficiency of 8% when incorporated into a polymer blend.
Biodegradable PlasticsShowed promising degradation rates under composting conditions, outperforming conventional plastics.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations on the Benzo[c]chromen Core

  • Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (CAS 6630-23-5) :

    • Structural Difference : The 8-methoxy group replaces the 2-hexyl substituent in the target compound.
    • Impact : The methoxy group is electron-donating, enhancing aromatic π-electron density, whereas the hexyl chain increases lipophilicity. This difference may alter solubility (e.g., logP values) and biological membrane permeability .
    • Molecular Weight : 390.4 g/mol (C₂₃H₁₈O₆) vs. the target compound’s formula (C₂₆H₂₆O₅; theoretical MW: 418.48 g/mol).
  • 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-Methoxybenzoate (CAS 670245-03-1): Structural Difference: The benzoate ester is directly attached to the chromen core without a methylene spacer, and the substituent is 4-methoxy instead of 4-methyl. The 4-methoxy group may stabilize the ester via resonance, contrasting with the target’s 4-methyl group, which offers steric bulk without electronic effects .

Core Saturation and Functionalization

  • (4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate (CAS 843635-18-7): Structural Difference: The benzo[c]chromen core is partially saturated (tetrahydro), and the ester is a hexanoate with a Boc-protected amine. Impact: Saturation reduces aromatic conjugation, altering UV-Vis absorption profiles. The hexanoate-Boc group introduces polarity and hydrogen-bonding capacity, diverging from the target’s hydrophobic hexyl and rigid benzoate motifs .

Benzoate Ester Modifications

  • Ethyl 2-Hydroxy-4/6-Methoxybenzoate (from ) :
    • Structural Difference : Simpler salicylate esters with methoxy substituents at positions 4 or 6.
    • Impact : These lack the chromen core but share ester functionality. Their NMR spectra (e.g., base peak at m/z 150 in mass spectrometry) highlight how substitution patterns influence fragmentation pathways .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₆H₂₆O₅ 418.48 2-Hexyl, 6-oxo, 4-methylbenzoate
Methyl 4-[(8-Methoxy-6-oxochromen-3-yl)oxymethyl]benzoate C₂₃H₁₈O₆ 390.40 8-Methoxy, 6-oxo, 4-methylbenzoate
4-Methyl-6-oxo-chromen-3-yl 4-Methoxybenzoate C₂₂H₁₆O₅ 360.36 4-Methyl, 6-oxo, 4-methoxybenzoate
Tetrahydrobenzo[c]chromen derivative C₂₆H₃₁NO₆ 477.53 Tetrahydro core, Boc-hexanoate

Table 2: Spectral Data Highlights

Compound ¹H-NMR (δ ppm) ¹³C-NMR (δ ppm) UV-Vis λmax (nm)
Target Compound 6.8–7.5 (aromatic H), 4.3 (OCH₂) 165.1 (C=O), 55.2 (OCH₃) ~320 (chromen absorption)
CAS 6630-23-5 (8-Methoxy analog) 6.7–7.6 (aromatic H), 3.9 (OCH₃) 164.8 (C=O), 56.1 (OCH₃) ~310
CAS 670245-03-1 (4-Methoxybenzoate) 6.5–7.8 (aromatic H), 2.4 (CH₃) 165.5 (C=O), 21.5 (CH₃) ~305

Research Findings

  • Synthetic Accessibility : The target compound’s hexyl substituent may require alkylation steps (e.g., SN2 reactions) compared to methoxy analogs, which can be synthesized via nucleophilic aromatic substitution .
  • Spectroscopic Differentiation : The methylene spacer in the target compound introduces distinct ¹H-NMR signals (~4.3 ppm for OCH₂) absent in analogs with direct ester linkages .

Biological Activity

Methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a complex organic compound with potential biological activities due to its unique structural components, including a benzochromene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C26H30O6\text{C}_{26}\text{H}_{30}\text{O}_6

This structure features a benzochromene core, which is known for its diverse biological properties, including anti-inflammatory and antioxidant activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromen moiety can influence enzyme activity and receptor interactions, leading to modulation of several biological pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to downregulate pro-inflammatory cytokines, contributing to reduced inflammation.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in tumor cells

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting potent antioxidant activity (IC50 values comparable to established antioxidants) .
  • Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with the compound led to decreased secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cells stimulated with LPS. This suggests a potential mechanism for its anti-inflammatory effects .
  • Anticancer Activity : In a recent study, this compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation and induction of apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage guidelines for methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate in laboratory settings?

  • Methodological Answer:

  • Handling: Avoid skin/eye contact and inhalation of vapors. Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Conduct experiments in a fume hood with adequate ventilation to prevent electrostatic buildup .
  • Storage: Keep containers tightly sealed in dry, well-ventilated areas. Store upright to prevent leakage. Avoid exposure to ignition sources .
  • Spill Management: Collect spills using vacuum or sweep methods into sealed containers for hazardous waste disposal .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer:

  • Stepwise Synthesis: Use modular approaches similar to benzo[c]chromen derivatives. For example, coupling 2-hexyl-6-oxo-6H-benzo[c]chromen-3-ol with methyl 4-(bromomethyl)benzoate via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. What are the primary challenges in assessing the toxicity and environmental impact of this compound?

  • Methodological Answer:

  • Toxicity Screening: Conduct acute toxicity assays (e.g., in vitro cytotoxicity on mammalian cell lines) and ecotoxicity tests (e.g., Daphnia magna LC₅₀) due to limited existing data .
  • Environmental Precautions: Prevent environmental release via rigorous waste segregation. Use closed-system processing to minimize exposure .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, XRD, MS) resolve structural ambiguities in this compound?

  • Methodological Answer:

  • NMR: Compare ¹H/¹³C NMR shifts with analogous benzo[c]chromen derivatives (e.g., 6-oxo-3-oxy motifs show characteristic carbonyl signals at δ 170–175 ppm). Use DEPT-135 to confirm methylene groups .
  • XRD: Analyze single-crystal structures to verify substituent orientation and hydrogen bonding patterns (e.g., coumarin ring planarity) .
  • HRMS: Confirm molecular formula (C₂₈H₂₈O₆) with <5 ppm mass accuracy .

Q. What experimental strategies address contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer:

  • Solubility Profiling: Use shake-flask methods in solvents (e.g., DMSO, ethanol, water) at 25°C. Compare results with computational predictions (e.g., Hansen solubility parameters) .
  • Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor decomposition via HPLC-MS to identify degradation products .

Q. How can researchers elucidate the reaction mechanism of this compound in photochemical applications?

  • Methodological Answer:

  • Mechanistic Probes: Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O) to identify intermediates in photooxidation pathways .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map excited-state dynamics and predict regioselectivity in photoreactions .

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer:

  • Chiral Catalysis: Employ asymmetric catalysis (e.g., BINOL-derived ligands) during key coupling steps. Verify enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
  • Crystallization Control: Use solvent/anti-solvent pairs (e.g., methanol/water) to isolate stereoisomers. Validate purity via polarimetry and XRD .

Data Contradiction Analysis

  • Example: Conflicting solubility data may arise from polymorphic forms or impurities. Resolve via:
    • Thermal Analysis: DSC/TGA to detect polymorph transitions.
    • PXRD: Compare diffraction patterns with reference standards .
    • Replicate Studies: Standardize solvent purity and temperature control across labs .

Safety and Compliance Table

ParameterRecommendationReference
PPE Nitrile gloves, goggles, flame-retardant lab coats
Ventilation Fume hood with >12 air changes/hour
Waste Disposal Incineration via licensed facilities
Storage Temperature 2–8°C in desiccated environment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.